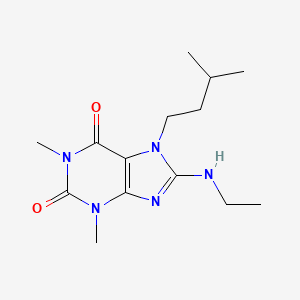

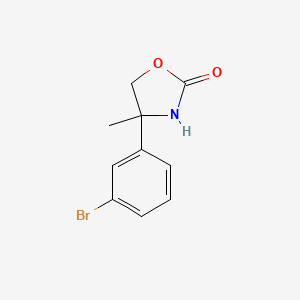

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.099. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Fungicides

Oxazolidinones, such as famoxadone, are utilized in agriculture as potent fungicides. Famoxadone represents a new class of oxazolidinone fungicides that demonstrate excellent control over a variety of plant pathogens, including those from the Ascomycete, Basidiomycete, and Oomycete classes. These pathogens can infect crops like grapes, cereals, tomatoes, and potatoes. The development of famoxadone was the result of an extensive analog program initiated after discovering its fungicidal activity, highlighting the importance of oxazolidinones in protecting crops from diseases (Sternberg et al., 2001).

Antibacterial Agents

The oxazolidinone class has also made significant contributions to antibacterial therapy. Research into oxazolidinones has been focused on improving their safety profile and expanding their antibacterial spectrum. One study discovered that 1,2,3-triazoles bearing a substituent at the 4 position on oxazolidinones showed promising antibacterial properties with reduced activity against monoamine oxidase A, suggesting their potential for developing safer antibacterial agents (Reck et al., 2005).

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,3-oxazolidin-2-one nucleus is a favored heterocycle framework due to its versatility in synthetic approaches. The oxazolidinone ring system, particularly when substituted, serves as a crucial scaffold in the synthesis of various organic compounds, acting as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. This widespread application underlines the chemical's importance in creating complex organic molecules with high precision and efficiency (Zappia et al., 2007).

Efficient Synthesis Techniques

The catalysis-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions is another innovative application of oxazolidinones. This process allows the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide without the need for additional catalysts or solvents, showcasing the compound's role in developing environmentally friendly synthetic methods (Xu et al., 2011).

Mecanismo De Acción

Target of Action

The compound “4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one” could potentially interact with proteins or enzymes in the body due to its structural features. For instance, bromophenyl groups are often involved in pi stacking interactions with aromatic amino acids in proteins .

Mode of Action

The compound might bind to its target protein or enzyme, causing a change in its structure or function. The bromophenyl group could form a strong interaction with the target, while the oxazolidinone ring could participate in hydrogen bonding .

Biochemical Pathways

Depending on the specific target of “this compound”, various biochemical pathways could be affected. This could lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by enzymes in the body .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially lead to changes in cell behavior, such as altered cell growth or differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its target .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWFULIQTNQJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)

![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)

![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)

![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)